2-Chloro-N-cyclopropyl-N-(2-hydroxy-2-phenylethyl)acetamide
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Overview
Description
2-Chloro-N-cyclopropyl-N-(2-hydroxy-2-phenylethyl)acetamide is an organic compound with a complex structure that includes a chloro group, a cyclopropyl group, and a hydroxy-phenylethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclopropyl-N-(2-hydroxy-2-phenylethyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-chloroacetamide with cyclopropylamine under controlled conditions to form an intermediate. This intermediate is then reacted with 2-hydroxy-2-phenylethylamine to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization, distillation, or chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-cyclopropyl-N-(2-hydroxy-2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium thiolate (NaSR) under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
2-Chloro-N-cyclopropyl-N-(2-hydroxy-2-phenylethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-cyclopropyl-N-(2-hydroxy-2-phenylethyl)acetamide involves its interaction with specific molecular targets. The hydroxy-phenylethyl moiety may interact with enzymes or receptors, modulating their activity. The chloro group can participate in electrophilic interactions, while the cyclopropyl group may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2-hydroxyphenyl)acetamide: Similar structure but lacks the cyclopropyl group.
N-Cyclopropyl-N-(2-hydroxy-2-phenylethyl)acetamide: Similar structure but lacks the chloro group.
Uniqueness
2-Chloro-N-cyclopropyl-N-(2-hydroxy-2-phenylethyl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro group allows for specific substitution reactions, while the cyclopropyl group enhances its binding properties in biological systems.
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-(2-hydroxy-2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-8-13(17)15(11-6-7-11)9-12(16)10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBSDSSKFCWHJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC(C2=CC=CC=C2)O)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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